3-(2-Furyl)benzonitrile
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Overview
Description
3-(2-Furyl)benzonitrile is an organic compound characterized by the presence of a furan ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Furyl)benzonitrile typically involves the reaction of 2-furylboronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura cross-coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Furyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-(2-Furyl)benzylamine.
Substitution: Various halogenated derivatives of this compound
Scientific Research Applications
3-(2-Furyl)benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-Furyl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The furan ring and nitrile group play crucial roles in these interactions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
- 2-(2-Furyl)benzonitrile
- 4-(2-Furyl)benzonitrile
- 3-(5-Methyl-2-furyl)benzonitrile
Comparison: 3-(2-Furyl)benzonitrile is unique due to the position of the furan ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-(furan-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZQKXZXWYCNJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400129 |
Source
|
Record name | 3-(2-furyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112598-77-3 |
Source
|
Record name | 3-(2-furyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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